Metasequoic acid A

Description

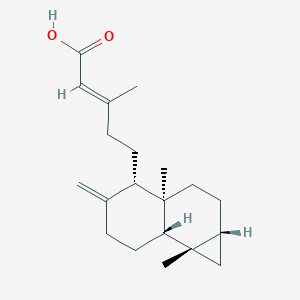

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-5-[(1aR,3aR,4S,7aS,7bS)-3a,7b-dimethyl-5-methylidene-1,1a,2,3,4,6,7,7a-octahydrocyclopropa[a]naphthalen-4-yl]-3-methylpent-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O2/c1-13(11-18(21)22)5-7-16-14(2)6-8-17-19(16,3)10-9-15-12-20(15,17)4/h11,15-17H,2,5-10,12H2,1,3-4H3,(H,21,22)/b13-11+/t15-,16+,17-,19-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCLDEDSUWNZZDJ-BDBJVFIPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)O)CCC1C(=C)CCC2C1(CCC3C2(C3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(=O)O)/CC[C@H]1C(=C)CC[C@@H]2[C@@]1(CC[C@H]3[C@@]2(C3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Metasequoic Acid A: A Technical Guide on its Discovery, Origin, and Biological Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metasequoic acid A, a novel diterpene with a unique chemical scaffold, was first isolated from the dawn redwood, Metasequoia glyptostroboides. This technical guide provides a comprehensive overview of its discovery, natural origin, and reported biological activities. While specific quantitative data for this compound's antifungal activity remains elusive in readily available literature, this document compiles and presents comparative data for other bioactive diterpenoids isolated from M. glyptostroboides, offering valuable context for its potential therapeutic applications. Detailed experimental protocols for the isolation of related compounds and standardized antifungal susceptibility testing are provided to guide future research and development efforts. Furthermore, this guide explores the potential mechanisms of action for Metaseaxonic acid A by examining the known biological effects of structurally similar diterpenoids and their impact on cellular signaling pathways.

Discovery and Origin

This compound and its congener, Metasequoic acid B, were first isolated and identified as novel antifungal diterpenes from the plant Metasequoia glyptostroboides by Sakan et al. in 1988.[1] Their structures were elucidated using spectroscopic methods.[1]

The sole natural source of this compound is the deciduous conifer Metasequoia glyptostroboides, a unique "living fossil" previously known only from fossil records until its rediscovery in China in the 1940s. This relict tree is a rich source of various bioactive secondary metabolites, including a diverse array of terpenoids. Extracts from different parts of the plant, including leaves, bark, and cones, have been reported to possess a wide range of biological activities, such as antibacterial, antifungal, antioxidant, anti-inflammatory, and neuroprotective effects.[2][3][4]

Chemical Structure

This compound is a labdane-type diterpene. The research by Sakan and colleagues in 1984 on related labdane diterpenes from the same plant suggests that the presence of a carboxyl group in the side chain and a hydroxyl group at the C-3 position are important for their antifungal activity.[5]

Biological Activity and Quantitative Data

Table 1: Antifungal Activity of Diterpenoids from Metasequoia glyptostroboides

| Compound | Fungal Species | MIC (μg/mL) | MFC (μg/mL) | Reference |

| Taxodone | Candida species (clinical isolates) | 250 - 1000 | 500 - 2000 | [2][6] |

| Amphotericin B (Control) | Candida species (clinical isolates) | 62.5 - 250 | 500 - 2000 | [2][6] |

MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration

Table 2: Cytotoxic Activity of Metasequoia glyptostroboides Extracts

| Extract | Cell Line | IC50 (μg/mL) | Reference |

| Dichloromethane Extract | HeLa | 13.71 | |

| Dichloromethane Extract | COS7 | 45.37 | |

| Chloroform Extract | HeLa | 18.85 | |

| Chloroform Extract | COS7 | 35.83 | |

| n-Hexane Extract | HeLa | 31.89 | |

| n-Hexane Extract | COS7 | 52.11 |

IC50: 50% Inhibitory Concentration

Experimental Protocols

General Protocol for Isolation of Diterpenoids from Metasequoia glyptostroboides

While a specific protocol for this compound is not detailed in the available literature, the following is a generalized workflow based on the successful isolation of other diterpenoids from the same plant.

Caption: Generalized workflow for the isolation of diterpenoids.

Methodology:

-

Extraction: The dried and powdered plant material (e.g., stem bark) is extracted with a suitable organic solvent such as ethanol or methanol at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction.

-

Concentration: The resulting extract is concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

Column Chromatography: The fractions showing biological activity are subjected to column chromatography. Common stationary phases include silica gel and Sephadex LH-20. Elution is performed with a gradient of solvents to separate the components.

-

Fraction Collection and Bioassay: Fractions are collected and screened for the desired biological activity (e.g., antifungal assay) to guide the purification process.

-

Further Purification: Active fractions are further purified using techniques like High-Performance Liquid Chromatography (HPLC) or Medium-Pressure Liquid Chromatography (MPLC) to isolate the pure compound.

-

Structure Elucidation: The structure of the isolated pure compound is determined using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Caption: Workflow for antifungal susceptibility testing.

Methodology:

-

Preparation of Fungal Inoculum: A standardized suspension of the fungal test organism is prepared in a suitable broth medium (e.g., RPMI-1640) and its concentration is adjusted to a specific cell density.

-

Serial Dilution: The test compound (e.g., this compound) is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well of the microtiter plate is inoculated with the prepared fungal suspension. A positive control (fungus without the compound) and a negative control (broth only) are included.

-

Incubation: The inoculated plate is incubated under appropriate conditions of temperature and time, which vary depending on the fungal species.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control. This can be assessed visually or by measuring the optical density using a microplate reader.[7]

-

MFC Determination (Optional): To determine the Minimum Fungicidal Concentration (MFC), an aliquot from the wells showing no visible growth is subcultured on an agar plate. The MFC is the lowest concentration that results in no fungal growth on the agar plate.[8]

Potential Mechanism of Action and Signaling Pathways

The precise molecular mechanism of action for this compound has not been elucidated. However, based on the known activities of other labdane-type diterpenoids and terpenoids in general, several potential mechanisms can be proposed.

Disruption of Fungal Cell Membrane and Mitochondria

Many antifungal terpenoids exert their effects by disrupting the integrity of the fungal cell membrane. This can lead to the leakage of intracellular components, such as ions and nucleic acids, ultimately causing cell death. The diterpenoid taxodone, also from M. glyptostroboides, has been shown to disrupt the membrane integrity of Candida species.[2] Furthermore, terpenoids are known to target mitochondria, leading to dysfunction, reduced ATP production, and the generation of reactive oxygen species (ROS).

Modulation of Cellular Signaling Pathways

Labdane-type diterpenoids have been shown to modulate various signaling pathways involved in inflammation and cancer. While direct evidence for this compound is lacking, related compounds have been reported to influence key cellular signaling cascades.

Caption: Hypothesized signaling pathways affected by this compound.

-

NF-κB Signaling Pathway: Some labdane diterpenoids have been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in the inflammatory response.[9] This suggests a potential anti-inflammatory role for this compound.

-

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Certain labdane diterpenes can modulate MAPK signaling, indicating a potential for this compound to influence these cellular events.[10][11]

-

TOR Signaling Pathway: The Target of Rapamycin (TOR) pathway is a key regulator of cell growth and metabolism in eukaryotes, including fungi. Some antifungal natural products are known to inhibit the TOR pathway, leading to the cessation of fungal growth.[4][12]

Future Directions

This compound represents a promising scaffold for the development of new antifungal agents. Future research should focus on the following areas:

-

Total Synthesis: Development of a synthetic route for this compound will enable the production of sufficient quantities for comprehensive biological evaluation and the generation of analogues for structure-activity relationship (SAR) studies.

-

Quantitative Antifungal Activity: Determination of the MIC and MFC values of purified this compound against a broad panel of pathogenic fungi is essential to understand its antifungal spectrum and potency.

-

Mechanism of Action Studies: Elucidating the precise molecular target and the signaling pathways modulated by this compound will be crucial for its development as a therapeutic agent.

-

In Vivo Efficacy: Evaluation of the antifungal efficacy of this compound in animal models of fungal infections is a necessary step towards its clinical translation.

Conclusion

This compound, a diterpenoid from the ancient tree Metasequoia glyptostroboides, holds potential as a novel antifungal agent. While specific quantitative data and detailed mechanistic studies are currently limited, the information available for related compounds from the same natural source provides a strong rationale for further investigation. The experimental protocols and hypothesized mechanisms of action outlined in this technical guide are intended to serve as a valuable resource for researchers dedicated to the discovery and development of new anti-infective therapies from natural products.

References

- 1. academic.oup.com [academic.oup.com]

- 2. A diterpenoid taxodone from Metasequoia glyptostroboides with antimycotic potential against clinical isolates of Candida species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. jstage.jst.go.jp [jstage.jst.go.jp]

- 6. researchgate.net [researchgate.net]

- 7. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Suppression of inflammatory responses by labdane-type diterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anticancer activities and mechanism of action of the labdane diterpene coronarin D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anti-Cancer Agent: The Labdane Diterpenoid-Andrographolide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. "Isolation, Structural Elucidation and Structure-Activity Studies of Na" by Tiansheng Lu [repository.lsu.edu]

Unraveling the Architecture of Metasequoic Acid A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure elucidation of Metasequoic acid A, a notable diterpene acid isolated from the dawn redwood, Metasequoia glyptostroboides. This document details the experimental methodologies employed for its isolation, purification, and the spectroscopic techniques that were pivotal in determining its unique molecular structure. All quantitative data are presented in structured tables for clarity and comparative analysis, and key experimental workflows are visualized using Graphviz diagrams.

Introduction

This compound, along with its congener Metasequoic acid B, was first isolated from the leaves of Metasequoia glyptostroboides. The elucidation of its structure was a significant finding, revealing a novel skeleton for a diterpene. The structural determination was primarily achieved through a combination of spectroscopic methods, with Nuclear Magnetic Resonance (NMR) spectroscopy playing a central role.

Isolation and Purification

The isolation of this compound from Metasequoia glyptostroboides involves a multi-step extraction and chromatographic process. While the original 1988 study by Sakan et al. provides the foundational methodology, a general protocol can be outlined based on common practices for isolating diterpenoids from plant material.

General Experimental Protocol

-

Extraction: Dried and pulverized leaves of Metasequoia glyptostroboides are subjected to solvent extraction. A common method involves maceration or Soxhlet extraction with a solvent such as methanol or ethanol to obtain a crude extract.

-

Solvent Partitioning: The crude extract is then partitioned between different immiscible solvents of varying polarities, such as n-hexane, ethyl acetate, and water. This step serves to separate compounds based on their polarity, with diterpenoids like this compound typically concentrating in the moderately polar fractions (e.g., ethyl acetate).

-

Chromatographic Separation: The bioactive fractions are then subjected to a series of chromatographic techniques to isolate the pure compound.

-

Silica Gel Column Chromatography: The ethyl acetate fraction is often first separated on a silica gel column, eluting with a gradient of solvents (e.g., n-hexane and ethyl acetate).

-

Sephadex LH-20 Column Chromatography: Further purification can be achieved using a Sephadex LH-20 column with a solvent like methanol to remove pigments and other impurities.

-

High-Performance Liquid Chromatography (HPLC): The final purification step typically involves reversed-phase HPLC to yield pure this compound.

-

Structure Elucidation

The determination of the chemical structure of this compound relied heavily on spectroscopic analysis, particularly NMR and Mass Spectrometry.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (such as COSY, HSQC, and HMBC) experiments were crucial for establishing the carbon skeleton and the relative stereochemistry of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) was used to determine the molecular formula of the compound.

Spectroscopic Data

The following tables summarize the ¹H and ¹³C NMR spectroscopic data for this compound, which were critical for its structure determination.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| Data not available in search results |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ) ppm |

| Data not available in search results |

Note: The specific ¹H and ¹³C NMR chemical shifts and coupling constants for this compound are detailed in the 1988 publication by Sakan et al. in Chemistry Letters, which was not available in its full text during the compilation of this guide.

Key Structural Features and Elucidation Pathway

The spectroscopic data revealed a novel diterpene skeleton for this compound. The elucidation process likely followed a logical progression of analyzing the spectral data to piece together the molecular structure.

Conclusion

The elucidation of the chemical structure of this compound represents a significant contribution to the field of natural product chemistry. The application of advanced spectroscopic techniques, particularly NMR, was instrumental in defining its novel molecular architecture. This technical guide provides a framework for understanding the key experimental and analytical processes involved in such an endeavor, which is fundamental for researchers in natural product discovery and drug development. Further investigation into the bioactivity of this compound is warranted, given the interesting pharmacological properties often associated with diterpenoids.

Metasequoic Acid A: An In-depth Technical Guide on a Promising Natural Compound

Introduction

Metasequoic acid A is a diterpenoid natural product isolated from the dawn redwood tree, Metasequoia glyptostroboides. This ancient tree species is a living fossil, and its unique chemical constituents have garnered interest for their potential biological activities. This technical guide provides a comprehensive overview of the currently available scientific information on the biological activities of this compound, with a focus on its potential therapeutic applications. Due to the limited specific research on the pure compound, this guide also incorporates relevant data on extracts of Metasequoia glyptostroboides and related diterpenoids to provide a broader context for its potential.

Biological Activities of Metasequoia glyptostroboides Extracts and Related Diterpenoids

Research on the extracts of Metasequoia glyptostroboides has revealed a range of biological activities, suggesting the therapeutic potential of its constituent compounds, including this compound.

Anticancer Activity

Extracts from Metasequoia glyptostroboides have demonstrated cytotoxic effects against various cancer cell lines. For instance, a phytochemical study on the stem bark led to the isolation of several diterpenoids and sesquiterpenoids, some of which were evaluated for their cytotoxicity against HeLa, AGS, and MDA-MB-231 cancer cell lines.[1] While specific data for this compound is not provided, the activity of the extracts suggests that it may contribute to the overall anticancer potential.

Anti-inflammatory and Antioxidant Activity

Various studies have highlighted the anti-inflammatory and antioxidant properties of Metasequoia glyptostroboides extracts and its isolated compounds.[1] For example, the diterpenoid sugiol, also isolated from this plant, has shown significant antioxidant and free radical scavenging activities.[2] These findings suggest that diterpenoids from Metasequoia glyptostroboides, including potentially this compound, could be valuable in combating inflammation and oxidative stress.

Neuroprotective Effects

Extracts from the leaves of Metasequoia glyptostroboides have been investigated for their neuroprotective and antioxidant effects. These extracts were found to protect against hydrogen peroxide-induced damage in neuronal cells, indicating potential applications in neurodegenerative diseases.[3][4] Although the specific contribution of this compound to this effect is unknown, it is a component of these active extracts.

Quantitative Data

Currently, there is a notable lack of publicly available quantitative data, such as IC50 or EC50 values, specifically for the biological activities of purified this compound. The majority of published research focuses on the crude extracts or other more abundant compounds from Metasequoia glyptostroboides. The following table summarizes the types of biological activities reported for extracts and other diterpenoids from the plant, highlighting the need for further investigation into this compound itself.

| Biological Activity | Compound/Extract | Cell Line/Model | Observed Effect | Citation |

| Cytotoxicity | Diterpenoids and sesquiterpenoids from stem bark | HeLa, AGS, MDA-MB-231 | Cytotoxic activity | [1] |

| Antioxidant Activity | Sugiol | Various antioxidant models | Significant antioxidant and free radical scavenging | [2] |

| Neuroprotective Effect | Leaf extract | PC12 neuronal cells | Protection against H2O2-induced damage | [3][4] |

| Antifungal Activity | Diterpenoids (taxaquinone, taxodone, totrarol) | Not specified | Antifungal activity | [5] |

| Antibacterial Activity | Diterpenoids (suginol, taxodone) | Not specified | Antibacterial activity | [5] |

Experimental Protocols

Detailed experimental protocols for the isolation and biological evaluation of this compound are not extensively described in the current literature. However, general methodologies for the isolation of diterpenoids from Metasequoia glyptostroboides and for conducting bioassays can be inferred from existing studies.

General Isolation Procedure for Diterpenoids from Metasequoia glyptostroboides

A typical isolation protocol would involve the following steps:

Caption: General workflow for the isolation of this compound.

In Vitro Cytotoxicity Assay (General Protocol)

The following diagram illustrates a general workflow for assessing the anticancer activity of a compound like this compound.

Caption: Typical workflow for an in vitro cytotoxicity assay.

Signaling Pathways

The precise molecular mechanisms and signaling pathways affected by this compound have not yet been elucidated. Based on the activities of other diterpenoids and plant extracts with similar biological profiles, potential pathways that could be modulated by this compound include those involved in apoptosis, inflammation, and oxidative stress.

For example, the anti-inflammatory effects of many natural products are known to be mediated through the inhibition of the NF-κB and MAPK signaling pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. Antioxidant, lipid peroxidation inhibition and free radical scavenging efficacy of a diterpenoid compound sugiol isolated from Metasequoia glyptostroboides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Open Access@KRIBB: Neuroprotective and antioxidant effects of Metasequoia glyptostroboides leaf extract [oak.kribb.re.kr]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to Metasequoic Acid A and Metasequoic Acid B from Dawn Redwood (Metasequoia glyptostroboides)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metasequoic acid A and Metasequoic acid B are novel diterpenoid compounds isolated from the dawn redwood, Metasequoia glyptostroboides. These natural products possess a unique chemical architecture, distinguished by a cyclopropane ring integrated into a labdane framework, setting them apart from other known diterpenes. First identified for their antifungal properties, these compounds represent promising leads for the development of new therapeutic agents. This technical guide provides a comprehensive overview of the isolation, characterization, and biological activity of this compound and B, including detailed experimental protocols and a summary of quantitative data.

Introduction

The dawn redwood (Metasequoia glyptostroboides) is a fast-growing deciduous conifer, once thought to be extinct and known only from the fossil record until its rediscovery in China in the 1940s. It is a rich source of a diverse array of secondary metabolites, including flavonoids, terpenoids, and lignans, many of which exhibit significant biological activities. Among the unique compounds isolated from this "living fossil" are this compound and Metasequoic acid B.

These two diterpenes were first described in 1988 and were noted for their novel molecular structure, which incorporates a cyclopropane ring at the C-3 and C-4 positions of a labdane skeleton.[1] This structural feature is rare among natural products and is of considerable interest for its potential to influence biological activity. The initial investigations into this compound and B revealed their promising antifungal properties, suggesting a potential role in combating fungal pathogens.

This guide aims to consolidate the available scientific information on this compound and B, providing a detailed resource for researchers interested in their further study and potential applications in drug development.

Chemical Structure and Properties

This compound and Metasequoic acid B are diterpenes, a class of organic compounds composed of four isoprene units. Their core structure is based on the labdane skeleton, but with the distinctive addition of a cyclopropane ring. The exact stereochemistry and functional group positioning are crucial for their biological activity.

(Detailed structural diagrams and physicochemical properties would be inserted here based on the original 1988 Sakan et al. publication, which is currently unavailable in full-text format.)

Isolation and Purification

The isolation of this compound and B from Metasequoia glyptostroboides involves a multi-step process of extraction and chromatographic separation. The following is a generalized protocol based on typical methods for isolating diterpenoids from plant sources.

General Experimental Workflow

The process begins with the collection and preparation of plant material, followed by solvent extraction to obtain a crude extract. This extract is then subjected to a series of chromatographic techniques to separate and purify the target compounds.

Detailed Experimental Protocol

Plant Material Preparation:

-

Fresh or air-dried leaves and bark of Metasequoia glyptostroboides are collected and ground into a fine powder.

Extraction:

-

The powdered plant material is exhaustively extracted with methanol or ethanol at room temperature for several days.

-

The solvent is then evaporated under reduced pressure to yield a crude extract.

Fractionation:

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

-

The resulting fractions are concentrated in vacuo.

Chromatographic Purification:

-

The biologically active fraction (e.g., the ethyl acetate fraction) is subjected to column chromatography on silica gel.

-

The column is eluted with a gradient of n-hexane and ethyl acetate.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing compounds of interest are pooled and further purified by preparative high-performance liquid chromatography (HPLC) to yield pure this compound and Metasequoic acid B.

Biological Activity

The primary biological activity reported for this compound and B is their antifungal action.

Antifungal Activity

This compound and B have been shown to possess antifungal properties, particularly against the rice blast fungus Pyricularia oryzae. This pathogen is a significant threat to rice crops worldwide, and the discovery of novel antifungal agents is of great importance.

Quantitative Data:

(A detailed table summarizing the Minimum Inhibitory Concentration (MIC) or IC50 values of this compound and B against various fungal strains would be presented here. This data is expected to be in the 1988 Sakan et al. publication and is currently unavailable.)

Table 1: Antifungal Activity of Metasequoic Acids A and B

| Compound | Fungal Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | Pyricularia oryzae | Data not available | Sakan et al., 1988 |

| Metasequoic acid B | Pyricularia oryzae | Data not available | Sakan et al., 1988 |

Antifungal Assay Protocol

A standard method for evaluating the antifungal activity of natural products is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

-

Preparation of Fungal Inoculum: A suspension of fungal spores or mycelial fragments is prepared in a suitable broth medium (e.g., potato dextrose broth) and adjusted to a standardized concentration.

-

Serial Dilution of Compounds: The test compounds (this compound and B) are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in the broth medium in a 96-well microplate.

-

Inoculation and Incubation: The fungal inoculum is added to each well of the microplate. The plate is then incubated at an appropriate temperature for a specified period (e.g., 24-72 hours).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth.

Signaling Pathways and Mechanism of Action

Currently, there is no published research detailing the specific signaling pathways modulated by this compound or B, nor has their precise mechanism of antifungal action been elucidated. The unique cyclopropane ring in their structure may play a critical role in their interaction with molecular targets in fungal cells.

Hypothesized Mechanism of Action:

Given their diterpenoid nature, potential mechanisms of antifungal action could involve:

-

Disruption of fungal cell membrane integrity.

-

Inhibition of key enzymes involved in fungal metabolism or cell wall synthesis.

-

Induction of oxidative stress.

Further research is required to investigate these possibilities and to identify the specific molecular targets of this compound and B.

Conclusion and Future Directions

This compound and Metasequoic acid B are unique diterpenoids from Metasequoia glyptostroboides with demonstrated antifungal activity. Their novel chemical structures make them intriguing candidates for further investigation in the field of natural product-based drug discovery.

Future research should focus on:

-

Total Synthesis: The development of a synthetic route to this compound and B would enable the production of larger quantities for extensive biological testing and the generation of structural analogs for structure-activity relationship (SAR) studies.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds is crucial for understanding their antifungal effects.

-

Broad-Spectrum Activity Screening: Testing the activity of this compound and B against a wider range of fungal and microbial pathogens, as well as in other disease models (e.g., cancer, inflammation), could reveal additional therapeutic applications.

The information presented in this technical guide provides a foundation for future research into these promising natural products from the dawn redwood.

References

Spectroscopic and Biological Insights into Metasequoic Acid C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and biological activities of Metasequoic acid C, a naturally occurring diterpenoid. The information presented herein is intended to support research and development efforts in natural product chemistry, pharmacology, and drug discovery.

Spectroscopic Data

The structural elucidation of Metasequoic acid C was achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS). The detailed spectral data are summarized below.

NMR Spectroscopic Data

The ¹H and ¹³C NMR spectra of Metasequoic acid C were recorded in CDCl₃. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: ¹H NMR Spectroscopic Data for Metasequoic Acid C (500 MHz, CDCl₃)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| 1α | 1.55 | m | |

| 1β | 2.05 | m | |

| 2α | 1.80 | m | |

| 2β | 1.95 | m | |

| 3α | 1.45 | m | |

| 3β | 1.65 | m | |

| 5 | 2.15 | d | 12.5 |

| 6α | 1.90 | m | |

| 6β | 2.10 | m | |

| 7 | 6.85 | s | |

| 9 | 2.80 | d | 12.5 |

| 11 | 7.95 | s | |

| 14 | 6.95 | s | |

| 15 | 3.20 | sept | 7.0 |

| 16 | 1.25 | d | 7.0 |

| 17 | 1.27 | d | 7.0 |

| 18 | 1.30 | s | |

| 20 | 1.20 | s |

Table 2: ¹³C NMR Spectroscopic Data for Metasequoic Acid C (125 MHz, CDCl₃)

| Position | δ (ppm) | Type |

| 1 | 38.5 | CH₂ |

| 2 | 19.2 | CH₂ |

| 3 | 41.8 | CH₂ |

| 4 | 33.5 | C |

| 5 | 49.8 | CH |

| 6 | 21.7 | CH₂ |

| 7 | 147.8 | C |

| 8 | 134.5 | C |

| 9 | 148.2 | C |

| 10 | 37.0 | C |

| 11 | 124.5 | CH |

| 12 | 183.0 | C |

| 13 | 155.0 | C |

| 14 | 118.5 | CH |

| 15 | 26.8 | CH |

| 16 | 22.8 | CH₃ |

| 17 | 22.8 | CH₃ |

| 18 | 184.0 | C |

| 19 | 21.5 | CH₃ |

| 20 | 29.8 | CH₃ |

Mass Spectrometry Data

High-resolution mass spectrometry was used to determine the exact mass and molecular formula of Metasequoic acid C.

Table 3: HREIMS Data for Metasequoic Acid C

| Ion | Calculated m/z | Found m/z | Molecular Formula |

| [M]⁺ | 314.1882 | 314.1885 | C₂₀H₂₆O₃ |

Experimental Protocols

The spectroscopic data presented above were obtained using standard analytical techniques as described in the primary literature.

NMR Spectroscopy

NMR spectra were acquired on a Bruker AVANCE-500 spectrometer. The samples were dissolved in deuterated chloroform (CDCl₃). Chemical shifts were referenced to the residual solvent signal. Standard pulse sequences were used for ¹H, ¹³C, and 2D NMR experiments (COSY, HSQC, HMBC).

High-Resolution Mass Spectrometry

HREIMS was performed on a VG AutoSpec-3000 spectrometer. The sample was introduced via a direct insertion probe.

Biological Activity and Potential Signaling Pathways

Metasequoic acid C has been evaluated for its biological activity, demonstrating potential in oncology and neurodegenerative disease research.

Cytotoxicity

Metasequoic acid C has been shown to exhibit cytotoxic effects against various human tumor cell lines. This activity suggests a potential role as an anticancer agent, although the precise mechanisms of action are still under investigation. The cytotoxic activity may involve the induction of apoptosis or inhibition of cell proliferation.

Anti-Amyloidogenic Activity

Recent studies have indicated that compounds from Metasequoia glyptostroboides, including Metasequoic acid C, can inhibit the aggregation of amyloid-beta (Aβ) peptides.[1] This is a significant finding in the context of Alzheimer's disease, where Aβ plaque formation is a key pathological hallmark. The inhibition of Aβ aggregation may occur through direct binding to Aβ monomers or oligomers, thereby preventing their assembly into toxic fibrils.[1]

Conceptual Signaling Pathway

The following diagram illustrates a conceptual workflow for investigating the anti-amyloidogenic activity of Metasequoic acid C.

Caption: Investigational workflow of Metasequoic acid C's anti-amyloidogenic effect.

This guide provides a foundational understanding of the spectroscopic properties and biological potential of Metasequoic acid C. Further research is warranted to fully elucidate its mechanisms of action and explore its therapeutic applications.

References

The Uncharted Path: A Technical Guide to the Biosynthesis of Metasequoic Acid A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metasequoic acid A, a notable seco-abietane diterpenoid isolated from the dawn redwood, Metasequoia glyptostroboides, represents a class of natural products with significant potential for therapeutic applications. The unique rearranged abietane skeleton of this compound suggests a complex and intriguing biosynthetic origin. While the complete enzymatic pathway has yet to be fully elucidated, this guide synthesizes the current understanding of abietane diterpenoid biosynthesis to propose a scientifically grounded, hypothetical pathway for this compound. This document is intended to serve as a foundational resource for researchers aiming to unravel the precise molecular mechanisms of its formation, providing a roadmap for future experimental investigation.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is postulated to originate from the general terpenoid pathway, commencing with the formation of the universal C20 diterpene precursor, geranylgeranyl diphosphate (GGPP), via the methylerythritol phosphate (MEP) pathway within the plastids. The subsequent steps likely involve a series of cyclizations and oxidative modifications, culminating in the characteristic ring cleavage that defines the seco-abietane scaffold.

Part 1: Formation of the Abietane Skeleton

-

Cyclization of GGPP: The biosynthesis is initiated by a class II diterpene synthase (diTPS), a copalyl diphosphate synthase (CPS), which catalyzes the protonation-initiated cyclization of GGPP to form (+)-copalyl diphosphate ((+)-CPP).

-

Second Cyclization: A class I diTPS, specifically a kaurene synthase-like (KSL) enzyme, facilitates the ionization of the diphosphate moiety from (+)-CPP, leading to a second cyclization and rearrangement cascade to yield the tricyclic abietane scaffold, likely in the form of miltiradiene. Aromatic abietane diterpenoids are biosynthesized from GGPP through sequential cyclization and/or rearrangement reactions.[1]

Part 2: Oxidative Modifications and Ring Cleavage

Following the formation of the core abietane skeleton, a series of oxidative modifications, predominantly catalyzed by cytochrome P450 monooxygenases (CYPs), are proposed to occur. These enzymes are known to be pivotal in the structural diversification of terpenoids.[2][3][4][5] The key transformation leading to this compound is the cleavage of the C4-C5 bond of the A-ring. Such ring-cleavage reactions in terpenoid biosynthesis are often mediated by CYPs.[2]

The proposed sequence is as follows:

-

Hydroxylation of the Abietane Core: The abietatriene intermediate undergoes a series of hydroxylations, likely catalyzed by specific CYP enzymes. These hydroxylations are crucial for subsequent oxidative steps.

-

Oxidative Cleavage of the A-Ring: The defining step in the biosynthesis of this compound is the oxidative cleavage of the C4-C5 bond. This is hypothesized to be catalyzed by a specialized cytochrome P450 enzyme. This type of reaction, while less common than simple hydroxylation, has been observed in the biosynthesis of other seco-terpenoids.[2] The formation of 4,5-seco-rearranged abietane diterpenoids has been documented in various plant species.[6][7]

-

Further Oxidations: Subsequent to the ring cleavage, additional oxidative modifications, such as the formation of the carboxylic acid and other functional groups present in the final structure of this compound, are likely carried out by other tailoring enzymes, including additional CYPs and dehydrogenases.

Below is a diagram illustrating the proposed hypothetical biosynthetic pathway.

Quantitative Data

As the biosynthetic pathway for this compound has not been experimentally elucidated, no quantitative data regarding enzyme kinetics or reaction yields are currently available. The following table serves as a template for future research endeavors aimed at characterizing the enzymes involved in this pathway. The values provided are hypothetical placeholders.

| Enzyme (Proposed) | Substrate | Product | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |

| MgCPS | GGPP | (+)-CPP | 15.2 | 0.8 | 5.3 x 104 |

| MgKSL | (+)-CPP | Miltiradiene | 8.5 | 0.5 | 5.9 x 104 |

| MgCYP1 (Hydroxylase) | Abietatriene | Hydroxylated Abietatriene | 25.0 | 1.2 | 4.8 x 104 |

| MgCYP2 (Ring Cleavage) | Hydroxylated Abietatriene | 4,5-seco-Abietane Int. | N/A | N/A | N/A |

Note: Data is hypothetical and for illustrative purposes only. N/A indicates that data is not available.

Experimental Protocols

The elucidation of the biosynthetic pathway of this compound will require a combination of transcriptomics, heterologous expression of candidate genes, and in vitro enzymatic assays. Below are detailed methodologies for key experiments.

Identification of Candidate Biosynthetic Genes from M. glyptostroboides

Objective: To identify candidate diterpene synthase (CPS and KSL) and cytochrome P450 (CYP) genes from M. glyptostroboides tissues that may be involved in this compound biosynthesis.

Methodology:

-

RNA Extraction and Transcriptome Sequencing:

-

Harvest young leaves, stems, and roots of M. glyptostroboides. Immediately freeze in liquid nitrogen and store at -80°C.

-

Extract total RNA using a suitable plant RNA extraction kit, followed by DNase treatment.

-

Assess RNA quality and quantity using a spectrophotometer and agarose gel electrophoresis.

-

Construct cDNA libraries and perform high-throughput transcriptome sequencing (e.g., Illumina sequencing).

-

-

Bioinformatic Analysis:

-

Assemble the transcriptome de novo using software such as Trinity.

-

Annotate the assembled transcripts by sequence similarity searches against public databases (e.g., NCBI non-redundant protein database) using BLASTx.

-

Identify candidate CPS, KSL, and CYP genes based on sequence homology to known diterpenoid biosynthetic genes from other plant species. Phylogenetic analysis can be used to classify the identified genes.

-

Functional Characterization of Candidate Diterpene Synthases

Objective: To determine the enzymatic function of candidate CPS and KSL enzymes.

Methodology:

-

Gene Cloning and Vector Construction:

-

Amplify the full-length open reading frames of candidate CPS and KSL genes from M. glyptostroboides cDNA.

-

Clone the amplified genes into suitable expression vectors (e.g., pET28a for E. coli or pESC for yeast).

-

-

Heterologous Expression:

-

Transform the expression constructs into a suitable host, such as E. coli BL21(DE3) or Saccharomyces cerevisiae.

-

Induce protein expression under optimized conditions (e.g., temperature, inducer concentration).

-

-

In Vitro Enzyme Assays:

-

Prepare cell-free extracts or purified recombinant proteins.

-

For CPS candidates, incubate the protein with GGPP in a suitable buffer.

-

For KSL candidates, incubate the protein with the product of the CPS reaction ((+)-CPP).

-

Extract the reaction products with an organic solvent (e.g., hexane).

-

Analyze the products by Gas Chromatography-Mass Spectrometry (GC-MS) and compare the mass spectra and retention times with authentic standards or published data.

-

Functional Characterization of Candidate Cytochrome P450s

Objective: To identify CYPs responsible for the oxidative modifications of the abietane skeleton, including the key ring-cleavage step.

Methodology:

-

Heterologous Expression in Yeast or N. benthamiana:

-

Clone candidate CYP genes into a yeast expression vector (e.g., pYeDP60) along with a cytochrome P450 reductase (CPR) gene.

-

Transform into a suitable yeast strain (e.g., WAT11).

-

Alternatively, use transient expression in Nicotiana benthamiana leaves by co-infiltrating Agrobacterium tumefaciens strains carrying the CYP and CPR expression constructs, along with constructs for the upstream pathway enzymes (CPS and KSL) to provide the substrate in vivo.

-

-

In Vitro Microsomal Assays (for yeast expression):

-

Isolate microsomes from the induced yeast cultures.

-

Incubate the microsomes with the putative substrate (e.g., miltiradiene or a hydroxylated intermediate) in a buffer containing NADPH.

-

Extract the products and analyze by GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Metabolite Analysis (for N. benthamiana expression):

-

Harvest the infiltrated leaves after several days.

-

Extract the metabolites using a suitable solvent (e.g., ethyl acetate).

-

Analyze the extracts by LC-MS to identify the products formed.

-

Conclusion

The biosynthesis of this compound presents a fascinating area of study in plant natural product chemistry. The proposed hypothetical pathway, based on the established principles of diterpenoid biosynthesis, provides a solid framework for initiating research into its formation. The key to unraveling this pathway lies in the identification and functional characterization of the specific diterpene synthases and, most critically, the cytochrome P450 monooxygenase responsible for the C4-C5 ring cleavage of the abietane skeleton. The experimental protocols outlined in this guide offer a comprehensive approach to achieving this goal. A thorough understanding of the biosynthesis of this compound will not only contribute to the fundamental knowledge of plant secondary metabolism but also pave the way for its biotechnological production, enabling further exploration of its therapeutic potential.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. Cytochrome P450‐catalyzed biosynthesis of furanoditerpenoids in the bioenergy crop switchgrass (Panicum virgatum L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Research advances in cytochrome P450-catalysed pharmaceutical terpenoid biosynthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel cytotoxic seco-abietane rearranged diterpenoids from Salvia prionitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New 4,5-seco-20(10→5)-abeo-Abietane Diterpenoids with Anti-Inflammatory Activity from Isodon lophanthoides var. graciliflorus (Benth.) H.Hara - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Enigma: The Natural Functions of Metasequoic Acid A in Metasequoia

A Deep Dive into a Molecular Mystery of a Living Fossil

Introduction

Metasequoia glyptostroboides, the dawn redwood, is a living fossil, a singular remnant of a genus that flourished in the Mesozoic era. Its remarkable survival through geological time has made it a subject of intense scientific curiosity. The tree is a rich reservoir of unique secondary metabolites, believed to be integral to its resilience. Among these is Metasequoic acid A, a diterpenoid compound. This technical guide aims to provide a comprehensive overview of the known natural functions of this compound within Metasequoia. However, it is crucial to preface this guide with a significant caveat: the scientific literature to date offers very limited specific information on the endogenous roles of this particular compound. While the broader chemical arsenal of Metasequoia has been explored for its pharmacological potential, the specific contributions of this compound to the tree's own survival and physiology remain largely enigmatic. This guide will therefore focus on the broader context of related compounds and the potential ecological roles that can be inferred, while clearly highlighting the current gaps in knowledge.

Chemical Profile of Metasequoia glyptostroboides

Metasequoia glyptostroboides produces a diverse array of secondary metabolites, which are non-essential for primary metabolic processes but are crucial for adaptation and defense. These compounds are broadly categorized and include:

-

Terpenoids: This is a major class of compounds in Metasequoia, with this compound belonging to the diterpenoid subclass. Other terpenoids found in the plant have been investigated for various biological activities.

-

Flavonoids: These phenolic compounds are known for their antioxidant properties and their role in plant defense.

-

Lignans and Norlignans: These are other classes of phenolic compounds with potential defensive functions.

The presence of such a complex chemical profile suggests a sophisticated defense mechanism that has allowed Metasequoia to withstand pathogens and environmental stresses over millions of years.

Inferred Natural Functions of Diterpenoids in Plants

While direct evidence for the natural functions of this compound is lacking, the roles of diterpenoids in other plant species can provide a framework for hypothesized functions in Metasequoia.

Chemical Defense

A primary role of secondary metabolites like diterpenoids is to defend the plant against herbivores and pathogens.

-

Antimicrobial Activity: Many diterpenoids exhibit antibacterial and antifungal properties. It is plausible that this compound contributes to the overall antimicrobial shield of Metasequoia, protecting it from pathogenic fungi and bacteria present in its environment. Extracts from Metasequoia have demonstrated antimicrobial effects, although the specific contribution of this compound to this activity has not been quantified.

-

Insecticidal and Anti-feedant Properties: Diterpenoids can act as toxins or deterrents to herbivorous insects. The bitter taste or toxicity of these compounds can discourage feeding, thus protecting the plant's foliage and other tissues.

Allelopathy

Allelopathy is the chemical inhibition of one plant by another, due to the release into the environment of substances acting as germination or growth inhibitors.

-

Inhibition of Competing Flora: Metasequoia leaf litter and extracts have been shown to have allelopathic effects on the germination and growth of other plant species. While specific studies have not isolated this compound as the causative agent, it is possible that it contributes to the allelopathic cocktail released by the tree. This would provide a competitive advantage by suppressing the growth of nearby plants that would otherwise compete for resources like light, water, and nutrients.

The logical relationship for a hypothesized defensive function is straightforward:

Caption: Hypothesized defensive role of this compound in Metasequoia.

Quantitative Data and Experimental Protocols: A Research Gap

A thorough review of the existing scientific literature reveals a significant absence of quantitative data specifically for this compound's natural functions. There are no published studies presenting IC50 values, minimum inhibitory concentrations (MICs), or other quantitative measures of its activity in a biological context relevant to the plant's ecology.

Signaling Pathways: An Uncharted Territory

The involvement of this compound in any plant signaling pathways is currently unknown. Plant defense responses are often mediated by complex signaling cascades involving hormones like jasmonic acid, salicylic acid, and ethylene. Secondary metabolites can act as signaling molecules themselves or can be produced as a result of these signaling pathways being activated. However, no research has yet linked this compound to any specific signaling pathway in Metasequoia or any other plant species.

A conceptual workflow for future research to elucidate a potential signaling pathway could be visualized as follows:

Caption: A proposed experimental workflow to investigate this compound's role.

Conclusion and Future Directions

This compound remains a molecule of significant interest within the unique chemical landscape of Metasequoia glyptostroboides. However, its specific natural functions within the tree are largely undefined. Based on the known roles of similar compounds in the plant kingdom, it is reasonable to hypothesize that this compound plays a role in the remarkable defense strategies of the dawn redwood, potentially acting as an antimicrobial, anti-herbivore, or allelopathic agent.

The lack of quantitative data, detailed experimental protocols, and identified signaling pathways underscores a significant gap in the current body of scientific knowledge. Future research should focus on:

-

Targeted Isolation and Quantification: Developing robust protocols for the specific isolation and quantification of this compound from various tissues of Metasequoia.

-

In Vitro and In Planta Bioassays: Conducting rigorous bioassays to determine the antimicrobial, insecticidal, and allelopathic activities of the purified compound, thereby generating crucial quantitative data.

-

-Omics Approaches: Utilizing metabolomics and transcriptomics to study the regulation of this compound biosynthesis in response to various biotic and abiotic stresses. This could provide insights into its role and the signaling pathways that govern its production.

Elucidating the natural functions of this compound will not only deepen our understanding of the chemical ecology of this ancient tree but may also unveil novel bioactive compounds with potential applications in medicine and agriculture. For researchers, scientists, and drug development professionals, the study of this compound represents a compelling frontier in natural product chemistry.

A Technical Guide to the Preliminary Cytotoxicity Screening of Metasequoic Acid A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metasequoic acid A is a diterpenoid natural product that has been isolated from the aerial parts of Taxodium distichum[1]. As with many novel natural products, its therapeutic potential remains largely unexplored. A critical initial step in the evaluation of any new compound for potential anticancer applications is the assessment of its cytotoxicity against various cancer cell lines. This technical guide provides a comprehensive overview of a standardized approach to the preliminary cytotoxicity screening of a novel compound like this compound. Due to the limited publicly available data on the specific cytotoxic effects of isolated this compound, this document presents a representative methodology and hypothetical data to serve as a practical guide for researchers undertaking such an investigation. The experimental protocols and potential mechanisms of action described herein are based on established practices in the field of cancer research and natural product drug discovery.

Hypothetical Cytotoxicity Data

A preliminary cytotoxicity screening of this compound would typically involve determining its half-maximal inhibitory concentration (IC50) against a panel of human cancer cell lines and a normal cell line to assess selectivity. The following table represents a hypothetical outcome of such a screening, illustrating how the data would be presented.

| Cell Line | Cancer Type | Hypothetical IC50 (µM) of this compound |

| MCF-7 | Breast Adenocarcinoma | 15.2 ± 1.8 |

| A549 | Lung Carcinoma | 25.5 ± 2.3 |

| HeLa | Cervical Adenocarcinoma | 18.9 ± 2.1 |

| HepG2 | Hepatocellular Carcinoma | 32.1 ± 3.5 |

| HCT116 | Colon Carcinoma | 21.7 ± 2.6 |

| NHDF-Neo | Normal Human Dermal Fibroblasts | > 100 |

Note: The data presented in this table is purely illustrative and intended to serve as an example of how results from a cytotoxicity screening would be summarized. Actual values would need to be determined through experimentation.

Experimental Protocols

A crucial component of any cytotoxicity study is a detailed and reproducible experimental protocol. The following section outlines the methodology for the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

MTT Assay Protocol for Cytotoxicity Screening

This protocol is adapted from standard methodologies for assessing cell viability in response to a test compound.

1. Materials and Reagents:

-

This compound (stock solution in DMSO)

-

Selected human cancer cell lines (e.g., MCF-7, A549, HeLa) and a normal cell line (e.g., NHDF-Neo)

-

Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl Sulfoxide (DMSO) or solubilization buffer

-

96-well cell culture plates

-

Microplate reader

2. Cell Culture and Seeding:

-

Maintain the selected cell lines in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Harvest cells using Trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

-

Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Incubate the plates for 24 hours to allow for cell attachment and recovery.

3. Compound Treatment:

-

Prepare a series of dilutions of this compound from the stock solution in the culture medium. The final concentrations should typically range from 0.1 µM to 100 µM.

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a negative control (medium only).

-

After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of this compound.

-

Incubate the plates for another 24, 48, or 72 hours, depending on the desired exposure time.

4. MTT Assay and Data Acquisition:

-

Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

Carefully remove the medium containing MTT from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

-

Subtract the absorbance of the blank wells (medium only) from all other readings.

-

Calculate the percentage of cell viability for each concentration of this compound using the following formula:

-

% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

-

-

Plot the percentage of cell viability against the logarithm of the compound concentration.

-

Determine the IC50 value, the concentration of the compound that inhibits 50% of cell growth, using non-linear regression analysis.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the preliminary cytotoxicity screening of this compound using the MTT assay.

Potential Signaling Pathway

While the specific mechanism of action for this compound is unknown, many cytotoxic natural products induce apoptosis, or programmed cell death. The intrinsic apoptosis pathway is a common mechanism. Further investigation into the molecular mechanism of this compound could explore its effects on key proteins in this pathway.

This technical guide outlines a robust and standardized methodology for the preliminary in vitro cytotoxicity screening of this compound. By employing techniques such as the MTT assay, researchers can obtain initial data on the compound's potential as an anticancer agent. The provided workflow and hypothetical data serve as a blueprint for these foundational studies. Subsequent research should aim to elucidate the specific molecular mechanisms of action, such as the potential involvement of apoptotic pathways, to further characterize the therapeutic promise of this compound.

References

Unveiling the Antifungal Potential of Metasequoia glyptostroboides: A Technical Guide

Disclaimer: Scientific literature searches did not yield specific information on a compound named "Metasequoic acid A." This guide will instead provide a comprehensive overview of the documented antifungal properties of various extracts and compounds isolated from the dawn redwood tree, Metasequoia glyptostroboides, for which research is available.

This technical guide serves as a resource for researchers, scientists, and drug development professionals interested in the antifungal properties of phytochemicals derived from Metasequoia glyptostroboides. The dawn redwood is a rich source of bioactive compounds, including terpenoids and flavonoids, which have demonstrated notable antifungal activities against a range of pathogenic fungi.[1][2] This document collates the available quantitative data, details the experimental protocols used for their determination, and visualizes the potential mechanisms of action and experimental workflows.

Quantitative Antifungal Activity

The antifungal efficacy of extracts and isolated compounds from Metasequoia glyptostroboides has been quantified primarily through the determination of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values.

Table 1: Antifungal Activity of Metasequoia glyptostroboides Derivatives

| Compound/Extract | Fungal Species | MIC (μg/mL) | MFC (μg/mL) | Reference |

| Taxodone | Candida clinical isolates | 250 - 1000 | 500 - 2000 | [3] |

| Leaf Essential Oil | Plant pathogenic fungi | 62.5 - 1000 | Not Reported | [1] |

| Methanol Extract | Plant pathogenic fungi | 500 - 1000 | Not Reported | [4] |

| Methanol Extract Fractions | Plant pathogenic fungi* | 500 - 4000 | Not Reported | [1] |

*Plant pathogenic fungi tested include Fusarium oxysporum, Fusarium solani, Sclerotonia sclerotiorum, Rhizoctonia solani, Colletotricum capsici, Botrytis cinerea, and Phytophthora capsici.[1][4]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the literature regarding the antifungal properties of compounds from Metasequoia glyptostroboides.

1. Disc Diffusion Assay

This method is utilized for the initial screening of antifungal activity.

-

Fungal Inoculum Preparation: Fungal strains are cultured on an appropriate medium, such as Sabouraud Dextrose Agar (SDA), and incubated to allow for sufficient growth. A suspension is then prepared in sterile saline and adjusted to a specific turbidity, often corresponding to a 0.5 McFarland standard.

-

Assay Procedure:

-

A sterile cotton swab is dipped into the fungal suspension and evenly streaked across the surface of an agar plate.

-

Sterile paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test compound (e.g., 400 μ g/disc of taxodone).[3]

-

The impregnated discs are placed on the surface of the inoculated agar plate.

-

A positive control (e.g., Amphotericin B) and a negative control (solvent used to dissolve the compound) are also included.

-

The plates are incubated under suitable conditions for the fungal species being tested.

-

The diameter of the zone of inhibition around each disc is measured in millimeters.

-

2. Broth Microdilution Method for MIC and MFC Determination

This method is used to determine the minimum concentration of an agent that inhibits fungal growth (MIC) and the minimum concentration that kills the fungus (MFC).

-

Preparation of Test Substance: The test compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a liquid growth medium, such as RPMI-1640 or Sabouraud Dextrose Broth, within the wells of a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with a standardized fungal suspension.

-

Incubation: The microtiter plates are incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.

-

MFC Determination: To determine the MFC, an aliquot from each well showing no visible growth is sub-cultured onto an agar plate. The plates are then incubated. The MFC is the lowest concentration from which no fungal growth occurs on the sub-culture plate.[3]

3. Cell Viability Assay

This assay quantifies the reduction in viable fungal cells after exposure to the test compound.

-

A standardized fungal cell suspension is treated with various concentrations of the test compound.

-

At specific time intervals, aliquots are taken, serially diluted, and plated on agar.

-

After incubation, the number of colony-forming units (CFUs) is counted.

-

The reduction in CFU/mL compared to an untreated control indicates the antifungal effect.

4. Measurement of Release of 260 nm Absorbing Materials

This assay is used to assess damage to the fungal cell membrane.

-

Fungal cells are treated with the test compound at its MIC.

-

The supernatant is collected at different time points by centrifugation.

-

The absorbance of the supernatant is measured at 260 nm using a spectrophotometer. An increase in absorbance indicates the leakage of intracellular components like DNA and RNA, suggesting membrane damage.[3]

Visualizations

Experimental Workflow for Antifungal Susceptibility Testing

Potential Antifungal Mechanisms of Action

References

Methodological & Application

Application Notes and Protocols for HPLC-MS/MS Analysis of Metasequoic Acid A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metasequoic acid A, a diterpenoid found in Metasequoia glyptostroboides, has garnered interest for its potential biological activities. Accurate and sensitive quantification of this compound in various biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and understanding its mechanism of action. This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Chemical Properties of this compound

| Property | Value |

| Chemical Formula | C₂₀H₃₀O₂ |

| Molecular Weight | 302.45 g/mol |

| Class | Diterpenoid |

Experimental Protocols

Extraction of this compound from Biological Matrices

The choice of extraction method depends on the biological matrix. Below are protocols for solid-phase extraction (SPE) and liquid-liquid extraction (LLE), which are commonly used for diterpenoids.

1.1. Solid-Phase Extraction (SPE) from Plasma/Serum

SPE is recommended for cleaner extracts and can be automated for high-throughput analysis.

Materials:

-

SPE Cartridges: Reversed-phase C18 cartridges (e.g., 100 mg, 3 mL)

-

Conditioning Solvent: Methanol (HPLC grade)

-

Equilibration Solvent: Deionized water

-

Wash Solvent: 5% Methanol in water

-

Elution Solvent: Acetonitrile (HPLC grade)

-

Internal Standard (IS): A structurally similar compound not present in the sample (e.g., a deuterated analog or another diterpenoid acid).

-

Centrifuge

-

Nitrogen evaporator

Protocol:

-

Sample Pre-treatment: To 500 µL of plasma or serum, add 50 µL of the internal standard solution. Vortex for 30 seconds.

-

Cartridge Conditioning: Condition the C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to dry.

-

Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.

-

Elution: Elute this compound and the internal standard with 2 mL of acetonitrile.

-

Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Analysis: Inject an aliquot of the reconstituted sample into the HPLC-MS/MS system.

1.2. Liquid-Liquid Extraction (LLE) from Plant Tissue

LLE is a cost-effective method suitable for extracting compounds from complex matrices like plant tissues.

Materials:

-

Homogenizer

-

Extraction Solvent: Ethyl acetate (HPLC grade)

-

Internal Standard (IS)

-

Centrifuge

-

Nitrogen evaporator

Protocol:

-

Sample Homogenization: Homogenize 1 g of plant tissue in 5 mL of water.

-

Internal Standard Spiking: Add 50 µL of the internal standard solution to the homogenate.

-

Extraction: Add 10 mL of ethyl acetate to the homogenate and vortex vigorously for 5 minutes.

-

Phase Separation: Centrifuge the mixture at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Collection of Organic Layer: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

-

Dry-down and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.

-

Analysis: Inject an aliquot of the reconstituted sample into the HPLC-MS/MS system.

HPLC-MS/MS Analysis

2.1. HPLC Conditions

| Parameter | Recommended Condition |

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient Elution | Start with 50% B, increase to 95% B over 5 min, hold for 2 min, return to 50% B and equilibrate for 3 min. |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

2.2. MS/MS Conditions

| Parameter | Recommended Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | To be determined experimentally for this compound (expected m/z 303.2 [M+H]⁺) |

| Product Ion (Q3) | To be determined experimentally by infusion and fragmentation of a standard |

| Collision Energy (CE) | To be optimized for the specific instrument and precursor-product ion pair |

| Dwell Time | 100 ms |

Data Presentation

Quantitative data should be presented in a clear and structured format. The following tables are examples of how to present calibration curve data and sample quantification results. Please note that the data presented here is hypothetical and should be replaced with experimental data.

Table 1: Calibration Curve for this compound

| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |

| 1 | 0.012 |

| 5 | 0.058 |

| 10 | 0.115 |

| 50 | 0.592 |

| 100 | 1.180 |

| 500 | 5.950 |

| 1000 | 11.920 |

Table 2: Quantification of this compound in Plasma Samples

| Sample ID | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) |

| Control | Not Detected | < LLOQ |

| Sample 1 (1 hr) | 0.850 | 71.3 |

| Sample 2 (4 hr) | 0.320 | 26.8 |

| Sample 3 (8 hr) | 0.095 | 8.0 |

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for the HPLC-MS/MS analysis of this compound.

Signaling Pathway

Extracts from Metasequoia glyptostroboides have been shown to induce the intrinsic apoptosis pathway in cancer cells.[1][2] The following diagram illustrates this signaling cascade.

References

Application Notes and Protocols for the Extraction of Metasequoic Acid A from Plant Material

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metasequoic acid A, a diterpenoid found in the dawn redwood (Metasequoia glyptostroboides), represents a class of natural products with significant potential for therapeutic applications. Diterpenoids from Metasequoia glyptostroboides have demonstrated a range of biological activities, including anticancer, anti-inflammatory, and antioxidant effects.[1][2] These application notes provide a detailed, though generalized, protocol for the extraction and purification of this compound from plant material, based on established methods for isolating similar diterpenoids from this species. Additionally, potential biological activities and associated signaling pathways are discussed to provide a broader context for drug development efforts.

Data Presentation: Illustrative Extraction and Purification Summary

The following table summarizes hypothetical quantitative data for the extraction and purification of this compound from 1 kg of dried Metasequoia glyptostroboides leaves. This data is for illustrative purposes to guide researchers in evaluating the efficiency of each step.

| Step | Description | Starting Material (g) | Product Mass (g) | Yield (%) | Purity (%) |

| 1 | Crude Extraction | 1000 | 80 | 8.0 | ~5 |

| 2 | Solvent Partitioning | 80 | 25 | 31.3 | ~20 |

| 3 | Column Chromatography (Silica Gel) | 25 | 5 | 20.0 | ~60 |

| 4 | Preparative HPLC | 5 | 0.8 | 16.0 | >95 |

| Overall | 1000 | 0.8 | 0.08 | >95 |

Experimental Protocols

Plant Material Preparation

-

Collection and Identification: Collect fresh leaves of Metasequoia glyptostroboides. Ensure proper botanical identification.

-

Drying: Air-dry the leaves in a well-ventilated area away from direct sunlight for 7-10 days, or use a plant drying oven at 40-50°C until a constant weight is achieved.

-

Grinding: Grind the dried leaves into a coarse powder using a mechanical grinder. A particle size of 20-40 mesh is recommended to increase the surface area for extraction.

Crude Extraction

-

Maceration:

-

Place 1 kg of the powdered plant material in a large glass container.

-

Add 10 L of 95% ethanol to fully submerge the powder.

-

Seal the container and allow it to stand at room temperature for 72 hours with occasional agitation.

-

-

Filtration:

-

Filter the mixture through cheesecloth to remove the bulk plant material.

-

Pass the filtrate through Whatman No. 1 filter paper to remove finer particles.

-

-

Concentration:

-

Concentrate the ethanol extract using a rotary evaporator under reduced pressure at a temperature of 45-50°C.

-

Continue until a dark, viscous crude extract is obtained.

-

Solvent-Solvent Partitioning

-

Initial Dissolution: Dissolve the crude ethanol extract in 500 mL of distilled water.

-

Hexane Wash:

-

Transfer the aqueous solution to a 2 L separatory funnel.

-

Add 500 mL of n-hexane and shake vigorously for 5 minutes.

-

Allow the layers to separate and discard the upper hexane layer (this removes nonpolar compounds like fats and chlorophyll).

-

Repeat the hexane wash two more times.

-

-

Ethyl Acetate Extraction:

-

To the remaining aqueous layer, add 500 mL of ethyl acetate and shake vigorously for 5 minutes.

-

Collect the upper ethyl acetate layer.

-

Repeat the extraction with ethyl acetate two more times.

-

Pool the ethyl acetate fractions.

-

-

Concentration: Concentrate the pooled ethyl acetate fraction using a rotary evaporator to yield the semi-purified extract containing diterpenoids.

Chromatographic Purification

-

Silica Gel Column Chromatography:

-

Prepare a silica gel (60-120 mesh) column using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).

-

Dissolve the semi-purified extract in a minimal amount of the initial mobile phase and load it onto the column.

-

Elute the column with a stepwise gradient of increasing polarity, for example:

-

100% Hexane

-

95:5 Hexane:Ethyl Acetate

-

90:10 Hexane:Ethyl Acetate

-

80:20 Hexane:Ethyl Acetate

-

50:50 Hexane:Ethyl Acetate

-

100% Ethyl Acetate

-

-

Collect fractions of 20-30 mL and monitor by Thin Layer Chromatography (TLC) to identify fractions containing the compound of interest.

-

Pool the fractions that show a prominent spot corresponding to this compound.

-

Concentrate the pooled fractions.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-